Cyclopentanedecol
Description
Overview of Cyclopentane (B165970) Chemistry in Complex Systems
Cyclopentane (C₅H₁₀) is a cyclic alkane composed of a five-carbon ring. fiveable.mewikipedia.org This fundamental structure is a cornerstone in organic chemistry and a component in numerous complex molecules, both natural and synthetic. wikipedia.org Unlike aromatic rings, the cyclopentane ring is not planar; it adopts puckered conformations, such as the "envelope" and "twist" forms, to minimize the strain on its bond angles. solubilityofthings.comfiveable.me This conformational flexibility is crucial as it influences the reactivity and three-dimensional shape of larger molecules that incorporate this ring. fiveable.me
In industrial applications, cyclopentane is utilized as a solvent and as a blowing agent in the production of polyurethane insulating foams, valued for its low potential to deplete the ozone layer. corrosionpedia.comtrecora.com In the realm of complex chemistry, the cyclopentane ring is a pervasive structural motif. It forms the core of vital biomolecules, including prostaglandins and most steroids, and is found in certain lipids where it can influence the fluidity and stability of cell membranes. fiveable.mewikipedia.org Its utility as a building block in organic synthesis is significant, with chemists leveraging its inherent ring strain and stereochemistry to construct more intricate molecular architectures for pharmaceuticals and other advanced materials. fiveable.mefiveable.me
Historical Development and Early Investigations of Cyclopentanedecol
The historical context for this compound begins with its foundational hydrocarbon, cyclopentane. The parent compound was first prepared in 1893 by the German chemist Johannes Wislicenus. wikipedia.org This discovery was a key step in the broader investigation of alicyclic hydrocarbons, which provided chemists with a deeper understanding of ring strain and the three-dimensional nature of molecules. fiveable.me
The synthesis and study of polyhydroxylated derivatives of cyclopentane is a more modern area of research. Much of the work in this field has focused on creating these complex structures through stereoselective methods, often starting from readily available sugars like glucose, mannose, or galactose. nih.govacs.orgmdpi.com These synthetic routes allow for precise control over the spatial arrangement of the hydroxyl groups, which is critical for biological activity. Early investigations into polyhydroxylated cyclopentanes often involved their synthesis to explore their potential as mimics for carbohydrates or as building blocks for novel peptides. nih.govacs.org
Specific early investigations focusing solely on this compound (cyclopentane-1,1,2,2,3,3,4,4,5,5-decol) are not extensively documented in readily available scientific literature. Its existence is confirmed by its unique CAS Registry Number, 595-03-9. nih.govcas.org The compound represents the theoretical maximum hydroxylation of a cyclopentane ring, a structure of significant academic interest due to its extreme polarity and dense stereochemical complexity. Detailed research findings on its synthesis and properties remain sparse, positioning it as a compound with potential for future scientific exploration.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | cyclopentane-1,1,2,2,3,3,4,4,5,5-decol | nih.gov |
| Molecular Formula | C₅H₁₀O₁₀ | nih.govcas.org |
| Molecular Weight | 230.13 g/mol | nih.gov |
| CAS Number | 595-03-9 | nih.govcas.org |
| Synonyms | Decahydroxycyclopentane, Cyclopentanedecaol | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentane-1,1,2,2,3,3,4,4,5,5-decol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O10/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11/h6-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYJKUCFQJABMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(O)O)(O)O)(O)O)(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486717 | |
| Record name | Cyclopentanedecol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-03-9 | |
| Record name | 1,1,2,2,3,3,4,4,5,5-Cyclopentanedecol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanedecol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature, Isomerism, and Fundamental Structural Considerations
Preferred IUPAC Naming Conventions for Cyclopentanedecol
The compound is recognized under several names, with "Decahydroxycyclopentane" being a descriptive term reflecting its structure. "this compound" serves as a recognized synonym, and its systematic nomenclature, as computed by chemical databases, points to a cyclopentane (B165970) ring with ten hydroxyl groups attached to each carbon atom in a geminal (on the same carbon) arrangement.
The chemical formula for decahydroxycyclopentane is C₅H₁₀O₁₀. It is structurally described as a fivefold geminal diol on a cyclopentane backbone, meaning each of the five carbon atoms in the cyclopentane ring is bonded to two hydroxyl (-OH) groups. This arrangement can also be viewed as the pentahydrate of cyclopentanepentone (B1610612). Historically, it was synthesized by Heinrich Will in 1861 wikipedia.orgwikiwand.comdbpedia.orgnih.gov.
Positional and Stereoisomeric Forms of Decahydroxycyclopentane
Decahydroxycyclopentane possesses the molecular structure where each carbon atom of the cyclopentane ring is substituted with two hydroxyl groups, leading to the formula C₅(OH)₁₀ wikipedia.orgwikiwand.comdbpedia.orgnih.gov. This implies a structure where each carbon atom is bonded to two other carbons within the ring and two oxygen atoms of the hydroxyl groups.
While specific positional isomers are not typically discussed for this compound due to the uniform substitution pattern (two hydroxyls on every carbon), stereoisomerism is a consideration for polyhydroxylated cyclic systems. In the case of decahydroxycyclopentane, stereoisomerism would arise from the relative spatial orientations of the geminal diol units around the cyclopentane ring. Given the high degree of symmetry and the nature of geminal diols, the number of distinct stereoisomers is likely limited. However, detailed literature on the specific stereoisomers of decahydroxycyclopentane is not extensively documented in the same manner as simpler cyclopentane derivatives. The inherent symmetry of having identical geminal diol groups on each carbon atom means that stereochemical variations would depend on the relative arrangement of these units around the ring.
Conformational Analysis of the Cyclopentane Ring System in Polyhydroxylated States
Cyclopentane itself is not a planar molecule; it exists in dynamic equilibrium between various puckered conformations, most notably the "envelope" and "half-chair" forms. These conformations allow the molecule to relieve torsional strain and angle strain inherent in a planar five-membered ring scribd.comlibretexts.orgochem.comacs.org.
Data Tables
Table 1: Nomenclature and Identifiers
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Decahydroxycyclopentane | This compound, cyclopentane-1,1,2,2,3,3,4,4,5,5-decol | 595-03-9 | C₅H₁₀O₁₀ | 230.125 |
Table 2: Key Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Colorless crystals | wikipedia.orgwikiwand.com |
| Melting Point | 115 °C | With dehydration wikipedia.orgwikiwand.com |
| Decomposition | Slow decomposition at approximately 160 °C | wikipedia.orgwikiwand.com |
| Synthesis Precursor | Croconic acid | Oxidation with nitric acid wikipedia.orgwikiwand.com |
| Chemical Nature | Fivefold geminal diol on a cyclopentane backbone | Can be viewed as the pentahydrate of cyclopentanepentone wikipedia.orgwikiwand.comdbpedia.org |
| Stability | Stable geminal diol form | Unlike many geminal diols, its corresponding ketone is less stable wikipedia.org |
| Historical Synthesis | 1861 | By Heinrich Will wikipedia.orgwikiwand.com |
Advanced Synthetic Methodologies and Strategic Approaches to Cyclopentanedecol
Historical and Modern Synthetic Pathways for Cyclopentanedecol
The synthesis of this compound has a history rooted in the oxidation of carbocyclic precursors. While early methods laid the foundation, the pursuit of more efficient and controlled syntheses remains an area of interest in modern organic chemistry.
Oxidation Reactions as Key Synthetic Routes
The inaugural synthesis of this compound, achieved by Heinrich Will in 1861, relied on a powerful oxidation reaction. This historical method involves the oxidation of croconic acid with nitric acid rsc.org. This transformation highlights the utility of strong oxidizing agents in introducing multiple hydroxyl groups onto a carbocyclic framework. The reaction proceeds by converting the ketone and hydroxyl groups of croconic acid into geminal diols, ultimately leading to the fully hydroxylated cyclopentane (B165970) ring.
While this historical method proved the existence of this compound, modern synthetic chemistry generally seeks milder and more selective oxidation methods. However, specific modern adaptations of oxidation reactions for the direct synthesis of this compound are not extensively documented in prominent literature. The general trend in the synthesis of polyhydroxylated cyclopentanes involves the stereocontrolled introduction of hydroxyl groups, often from chiral precursors, rather than exhaustive oxidation of a pre-existing cyclopentane core.
Precursor Chemistry: Derivatization and Transformation of Croconic Acid
Croconic acid (C₅H₂O₅) serves as the quintessential precursor in the historical synthesis of this compound rsc.org. Croconic acid is a cyclic compound containing a cyclopentene core with two hydroxyl groups and three ketone groups nih.gov. Its structure is primed for oxidation to yield the decahydroxy derivative.
The transformation of croconic acid to this compound involves the hydration of the ketone groups to form geminal diols. This process, facilitated by a strong oxidizing agent like nitric acid, underscores a fundamental strategy in the synthesis of polyhydroxylated compounds: the conversion of carbonyl functionalities into diols. While croconic acid itself is a specialized starting material, the principle of utilizing highly functionalized cyclopentane precursors remains a cornerstone in the synthesis of complex cyclopentane derivatives.
Stereoselective Synthesis of this compound Isomers
The structure of this compound presents a significant stereochemical challenge, with each of the five carbon atoms being a potential stereocenter depending on the relative orientation of the hydroxyl groups. This allows for a multitude of possible stereoisomers. However, the historical synthesis via the oxidation of croconic acid does not offer stereocontrol, likely resulting in a mixture of isomers or the thermodynamically most stable product.
Modern organic synthesis places a strong emphasis on stereoselectivity, the ability to produce a single, desired stereoisomer. For polyhydroxylated cyclopentanes, stereocontrol is often achieved by starting with a chiral precursor, such as a sugar, and employing stereoselective reactions to build the cyclopentane ring. While there are no specific methods detailed in the literature for the stereoselective synthesis of this compound isomers, general strategies for synthesizing stereochemically defined polyhydroxylated cyclopentanes include:
Chiral Pool Synthesis: Utilizing readily available chiral molecules, like carbohydrates, as starting materials to impart stereochemistry to the final product.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions.
Substrate Control: Designing substrates with inherent stereochemical biases that direct the formation of specific isomers.
The application of these principles to the synthesis of a specific this compound isomer would represent a significant synthetic achievement.
Novel Approaches to Cyclopentane Ring Formation with Polyhydroxylation
While the historical synthesis of this compound relies on the modification of a pre-existing ring, modern approaches to constructing highly functionalized cyclopentanes often involve the formation of the ring itself as a key step. These methods offer greater flexibility and control over the final structure.
Cyclization Reactions in Polyol Synthesis
The formation of the cyclopentane ring in polyhydroxylated molecules can be achieved through various cyclization strategies. For the synthesis of polyhydroxylated cyclopentane derivatives, intramolecular reactions of acyclic precursors bearing multiple hydroxyl groups are a common approach. These precursors are often derived from carbohydrates, leveraging their inherent stereochemistry.
Key cyclization reactions that could be conceptually applied to the synthesis of a this compound scaffold include:
Intramolecular Aldol or Knoevenagel Condensations: These reactions can form carbon-carbon bonds to close a five-membered ring. The challenge lies in designing a suitable acyclic precursor with the correct placement of carbonyl and activated methylene groups.
Radical Cyclizations: The cyclization of an acyclic radical onto a double bond can be a powerful method for forming cyclopentane rings. The stereochemical outcome can often be controlled by the conformation of the acyclic precursor.
Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, can form a cyclopentene ring from a diene precursor. The resulting double bond can then be further functionalized, for instance, by dihydroxylation, to introduce additional hydroxyl groups.
While these methods have been successfully applied to the synthesis of various polyhydroxylated cyclopentanes, their direct application to the formidable challenge of synthesizing the fully saturated this compound has not been reported.
Multi-component Reactions for this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient route to complex molecular architectures. While no specific MCRs for the direct synthesis of this compound have been described, the principles of MCRs could be envisioned to construct a highly substituted cyclopentane core.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound (cyclopentane-1,1,2,2,3,3,4,4,5,5-decol) is crucial for developing environmentally benign and sustainable chemical processes. While specific advanced synthetic methodologies for this compound are not extensively documented in recent literature, the foundational principles of green chemistry provide a framework for evaluating and designing more efficient and less hazardous synthetic routes. The historical synthesis of this compound, first reported in 1861, involved the oxidation of croconic acid with nitric acid wikipedia.org. Modern approaches would seek to improve upon this by incorporating green chemistry metrics, focusing on aspects such as the use of safer solvents, catalytic methods, and maximizing atom economy.
Solvent-Free and Catalytic Methods
The pursuit of greener synthetic pathways for polyhydroxylated compounds increasingly focuses on minimizing or eliminating the use of volatile organic solvents and employing catalytic systems to enhance reaction efficiency and selectivity under milder conditions.
Solvent-Free Synthesis:
Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by reducing pollution, lowering costs, and simplifying processes and handling. For the synthesis of polyols, solvent-free methods have been successfully developed, for instance, in the preparation of bio-based polyols for polyurethanes dtu.dk. These reactions are often facilitated by mechanical mixing or melting of the reactants, sometimes in the presence of a catalyst.
A hypothetical solvent-free approach to a precursor of this compound could involve the oxidation of a suitable cyclopentane derivative. For example, the solvent-free epoxidation of cycloalkenes using air as the primary oxidant has been demonstrated with supported ruthenium catalysts, showcasing a green alternative to traditional methods that use stoichiometric amounts of peroxides ache-pub.org.rsresearchgate.net. While not directly applied to this compound, this methodology highlights the potential for developing solvent-free oxidation processes for cyclopentane rings.
Catalytic Methods:
Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies, higher selectivity, and the ability to use milder reaction conditions. For the synthesis of a highly oxidized molecule like this compound, catalytic oxidation methods are particularly relevant.
Heterogeneous Catalysis: The use of heterogeneous catalysts, such as metals supported on various materials, is advantageous due to their ease of separation from the reaction mixture and potential for recyclability. For instance, platinum-on-carbon (Pt/C) has been used for the aerobic oxidation of cyclopentane-1,2-diols to the corresponding diones researchgate.net. This indicates the feasibility of using heterogeneous catalysts for the oxidation of hydroxylated cyclopentane derivatives.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Oxidoreductases, such as laccases and peroxidases, are known to catalyze the oxidation of a wide range of organic compounds, including phenolic compounds, under mild conditions mdpi.com. The application of oxidases, which use molecular oxygen as the oxidant, provides a perfectly atom-economical and selective route for oxidation reactions nih.gov. While the direct enzymatic synthesis of this compound has not been reported, the potential for using engineered enzymes for the selective hydroxylation of a cyclopentane core represents a promising future direction.
Photocatalysis: Light-mediated reactions are emerging as a powerful tool in green synthesis. Photocatalytic oxidation of alkenes to carbonyl compounds has been achieved using various catalysts, offering a sustainable alternative to ozonolysis nih.gov. The development of photocatalytic systems for the exhaustive hydroxylation of a cyclopentane ring could provide a novel and green pathway to this compound.
The table below summarizes some catalytic approaches that could be conceptually applied to the synthesis of this compound precursors.
| Catalytic Approach | Catalyst Type | Potential Application in this compound Synthesis | Green Advantages |
| Heterogeneous Catalysis | Supported metal nanoparticles (e.g., Ru, Pt) | Oxidation of a cyclopentane precursor | Recyclability of catalyst, potential for solvent-free conditions |
| Biocatalysis | Oxidoreductase enzymes (e.g., oxidases, P450 monooxygenases) | Selective hydroxylation of the cyclopentane ring | High selectivity, mild reaction conditions, biodegradable catalyst |
| Photocatalysis | Semiconductor nanocrystals, organocatalysts | Oxidative cleavage or functionalization of cyclopentene derivatives | Use of light as a renewable energy source, mild conditions |
Atom Economy and Sustainable Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product wikipedia.orgacs.org. A high atom economy is a key feature of a green synthetic process, as it signifies minimal generation of waste.
Evaluating the Atom Economy of the Historical Synthesis:
Designing Sustainable Synthetic Routes with High Atom Economy:
Modern synthetic strategies aim to maximize atom economy by designing reactions where most or all of the atoms of the reactants are incorporated into the final product. Addition and rearrangement reactions are classic examples of atom-economical transformations.
For a molecule like this compound, a hypothetical sustainable route could involve the direct, catalytic, multi-hydroxylation of cyclopentene or cyclopentadiene. For example, the dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with a co-oxidant is a well-established method libretexts.org. A conceptual multi-step process involving repeated dihydroxylations could, in theory, lead to this compound.
The table below presents a comparative analysis of the historical synthesis with a hypothetical green catalytic approach in terms of atom economy and sustainability.
| Synthetic Route | Oxidizing Agent | Byproducts | Atom Economy | Sustainability Considerations |
| Historical Synthesis | Nitric Acid (HNO₃) | Nitrogen oxides (NOx), Water (H₂O) | Low | Use of a corrosive and hazardous reagent, generation of toxic gaseous byproducts. |
| Hypothetical Catalytic Oxidation | Molecular Oxygen (O₂) or Hydrogen Peroxide (H₂O₂) with a catalyst | Water (H₂O) | High | Use of a green oxidant, water as the only byproduct, potential for milder reaction conditions and catalyst recycling. |
The development of sustainable routes to this compound would likely draw from advances in the catalytic oxidation of hydrocarbons. For instance, the aerobic oxidation of cyclopentane has been investigated using various catalytic systems, which could be adapted for more extensive oxidation researchgate.net. The ultimate goal would be a process that utilizes a renewable starting material, employs a non-toxic and recyclable catalyst, uses a green oxidant like O₂, and proceeds with high selectivity and near-100% atom economy.
Advanced Spectroscopic and Crystallographic Elucidation of Cyclopentanedecol Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the connectivity and chemical environment of atoms within a molecule. For Cyclopentanedecol, both one-dimensional (1D) and multi-dimensional (2D) NMR techniques are vital for comprehensive structural elucidation.
Multi-dimensional NMR experiments provide crucial correlations between different nuclei, enabling unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H scalar couplings, identifying protons that are vicinal (separated by three bonds) within the molecular framework. For this compound, COSY would help map out any residual proton-proton connectivities on the cyclopentane (B165970) ring, if present, or within any attached functional groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct correlations between protons and the carbons to which they are directly attached (¹H-¹³C one-bond correlations). This is fundamental for assigning specific ¹³C signals to their corresponding ¹H signals. For a molecule like this compound, HSQC would be critical in linking the observed proton signals to their respective carbon environments.
Table 1: Representative NMR Data Interpretation for this compound (Hypothetical)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (¹H) | Assignment (¹H) | Assignment (¹³C) | Key Correlations (HMBC) |
| ¹H | ~4.5 - 5.5 | s (broad) | OH protons | N/A | N/A |
| ¹H | ~3.5 - 4.5 | s (broad) | CH-OH protons | C-OH | C-OH, C-C |
| ¹³C | ~70 - 90 | N/A | C-OH | ¹H (CH-OH), ¹H (OH) | |
| ¹³C | ~40 - 50 | N/A | Ring Carbons | ¹H (CH-OH), ¹H (OH) |
Note: The chemical shifts are hypothetical and based on general trends for highly oxygenated alicyclic compounds. Actual values would depend on the specific structure and solvent.
Solid-state NMR is employed when this compound exists in crystalline forms. It provides insights into the molecular packing, dynamics, and the presence of different crystalline polymorphs or solvates/hydrates. By analyzing the characteristic spectral features, such as chemical shift anisotropy and relaxation times, solid-state NMR can differentiate between various solid-state forms, which might arise from different crystallization conditions or the inclusion of water molecules. This is crucial for understanding the physical properties and stability of the compound.
Advanced Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry provides information about the molecular weight and elemental composition, as well as structural details through fragmentation patterns.
HRMS is critical for determining the precise mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₅H₁₀O₁₀), HRMS would confirm the exact mass, distinguishing it from other compounds with similar nominal masses. The expected monoisotopic mass for C₅H₁₀O₁₀ is approximately 230.0274 Da. Observing a peak at this precise mass in the HRMS spectrum would strongly support the proposed molecular formula.
Table 2: Expected HRMS Data for this compound (C₅H₁₀O₁₀)
| Ion Type | Calculated Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Formula |
| [M+H]⁺ | 231.0352 | (experimental) | (experimental) | C₅H₁₁O₁₀⁺ |
| [M+Na]⁺ | 253.0172 | (experimental) | (experimental) | C₅H₁₀O₁₀Na⁺ |
| [M-H₂O+H]⁺ | 213.0250 | (experimental) | (experimental) | C₅H₉O₉⁺ |
Note: Observed masses and mass errors would be determined experimentally. The formula C₅H₁₀O₁₀ implies a high degree of oxygenation, potentially leading to complex ionization and fragmentation.
Tandem mass spectrometry (MS/MS) involves fragmenting a selected parent ion and analyzing the resulting fragment ions. This provides detailed information about the molecule's structure, including the location of functional groups and the connectivity of atoms. For this compound, common fragmentation pathways might involve:
Loss of water (H₂O): Highly oxygenated compounds often undergo dehydration. Multiple losses of water molecules are expected.
Loss of carbon monoxide (CO): Geminal diols can sometimes lose CO.
Cleavage of C-C bonds: Fragmentation of the cyclopentane ring or any potential side chains.
Loss of hydroxyl radicals (•OH):
By analyzing the masses of these fragment ions, researchers can piece together the molecular structure. For instance, observing fragments corresponding to the loss of multiple water molecules would support the presence of numerous hydroxyl groups.
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, making them invaluable for analyzing complex mixtures where this compound might be present.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. If this compound is sufficiently volatile or can be derivatized to increase its volatility, GC-MS can separate it from other components in a mixture and provide its mass spectrum for identification.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is more versatile for less volatile or thermally labile compounds. It can separate this compound from complex matrices, and the coupled MS detector provides mass information for identification and quantification. LC-HRMS, in particular, offers the high mass accuracy needed for formula determination, as discussed above. Analyzing fragmentation patterns using LC-MS/MS can further confirm the structure and identify isomers within the mixture.
Table 3: Potential Fragmentation Pathways in MS/MS of this compound (C₅H₁₀O₁₀)
| Precursor Ion | Fragment Ion Mass (Da) | Neutral Loss (Da) | Proposed Fragment Structure/Process |
| [M+H]⁺ (231.0352) | 213.0250 | 18.0107 | [M+H - H₂O]⁺ (Dehydration) |
| [M+H]⁺ (231.0352) | 203.0148 | 28.0204 | [M+H - CO]⁺ (Carbonyl elimination) |
| [M+H]⁺ (231.0352) | 195.0196 | 36.0156 | [M+H - 2xH₂O]⁺ (Double dehydration) |
| [M+H]⁺ (231.0352) | 185.0249 | 46.0103 | [M+H - H₂O - CO]⁺ |
Note: These are hypothetical fragmentation pathways based on common behaviors of polyols and highly oxygenated molecules. Experimental validation is required.
Compound List
this compound
Advanced Analytical Techniques for Purity Assessment and Quantification
Ensuring the purity and accurately quantifying this compound are critical steps in its chemical characterization, research, and potential applications. As a compound that can exist in various matrices or require specific purity levels, advanced analytical methodologies are indispensable. These techniques provide enhanced resolution, sensitivity, and specificity, enabling detailed assessment beyond basic identification.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is a sophisticated chromatographic technique that significantly expands separation capabilities by employing two GC columns with distinct stationary phases, linked by a modulator. This system separates analytes based on two independent retention mechanisms, generating a two-dimensional chromatogram. The modulator segments the eluent from the first column and rapidly reinjects it into the second column, allowing for a secondary separation. This process dramatically increases peak capacity and resolution, enabling the analysis of highly complex mixtures that are often intractable with one-dimensional GC. chemistry-matters.comyoutube.comazom.comshimadzu.com
Advanced Liquid Chromatography Separations (e.g., Chiral HPLC, UPLC)
Advanced liquid chromatography techniques, including Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) coupled with appropriate detectors, are fundamental for the precise analysis of organic compounds such as this compound.
Ultra-Performance Liquid Chromatography (UPLC) UPLC represents a significant advancement over traditional HPLC, characterized by the use of stationary phases packed with very small particles (typically below 2 µm) and operation at substantially higher pressures (often exceeding 100 MPa). These technological improvements lead to enhanced separation efficiency, superior resolution, increased sensitivity, and faster analysis times compared to conventional HPLC methods. ijsrtjournal.comaustinpublishinggroup.comyoutube.com UPLC systems are engineered to manage these high pressures, facilitating more rapid mass transfer kinetics and reduced analyte diffusion, which results in sharper chromatographic peaks and improved detection limits. ijsrtjournal.comyoutube.com
For this compound, UPLC provides a robust platform for purity assessment and quantification. Its high resolution capability allows for the effective separation of this compound from trace impurities or degradation products, which is crucial for quality control. ijsrtjournal.comaustinpublishinggroup.com Furthermore, the elevated sensitivity offered by UPLC enables accurate quantification even at low concentrations, a critical requirement when analyzing this compound in complex biological or environmental samples. ijsrtjournal.comyoutube.commdpi.com
High-Performance Liquid Chromatography (HPLC) Conventional HPLC remains a vital technique for compound analysis. This compound has been identified and quantified in studies utilizing HPLC. For instance, in the analysis of organic acids and sugars within Phaeodactylum tricornutum extracts, this compound was detected and quantified using HPLC equipped with Photodiode Array (PDA) and Refractive Index (RID) detectors. cu.edu.tr Such analyses provide essential data for understanding the presence and concentration of this compound in specific sample matrices.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Chiral HPLC is specifically employed when a compound possesses chiral centers, leading to the existence of enantiomers. If this compound exhibits stereoisomerism, Chiral HPLC would be essential for determining its enantiomeric purity, as different enantiomers can exhibit distinct properties and biological activities. This technique utilizes specialized chiral stationary phases to achieve the separation of enantiomers. [13 mentions the use of chiral columns in GCxGC, indicating their general applicability in advanced chromatography] However, specific research detailing the chiral nature of this compound or the application of Chiral HPLC for its analysis was not found within the scope of the reviewed literature. Should stereoisomers be relevant, Chiral HPLC would be the method of choice for their resolution and quantification.
Data Table: Analytical Data for this compound
Chemical Reactivity and Mechanistic Investigations of Cyclopentanedecol
Reactions Involving Hydroxyl Groups
There is no specific information available in the search results regarding reactions involving the hydroxyl groups of Cyclopentanedecol.
Esterification and Etherification Reactions
No studies detailing the esterification or etherification of this compound were found in the provided search results.
Selective Derivatization Strategies
The search results did not yield any information on the selective derivatization of the hydroxyl groups of this compound.
Oxidation and Reduction Chemistry
Information regarding the oxidation or reduction of the hydroxyl groups of this compound is not available in the provided search results.
Acid-Base Properties and Protonation Equilibria
There is currently no available research data detailing the acid-base properties of this compound. To characterize these properties, experimental determination of its pKa value(s) would be necessary. Such studies would involve techniques like potentiometric or spectrophotometric titrations to measure the protonation and deprotonation constants of its ten hydroxyl groups. Without this fundamental data, any discussion of its protonation equilibria in different pH environments remains purely speculative.
Complexation Chemistry with Metal Ions and Organic Guests
Similarly, the scientific literature lacks any studies on the complexation behavior of this compound with metal ions or its potential to act as a host for organic guest molecules. Investigation into its complexation chemistry would require studies using methods such as isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry to determine the stoichiometry, stability constants, and thermodynamic parameters of any potential complexes. The spatial arrangement of the hydroxyl groups on the cyclopentane (B165970) ring could theoretically allow for chelation with various metal ions, but no such complexes have been reported.
In the broader field of supramolecular chemistry, molecules with multiple hydroxyl groups, such as cyclodextrins, are well-known for their ability to form inclusion complexes with organic guests. However, this compound's smaller and more rigid cyclopentane core distinguishes it from the larger, more flexible macrocycles of cyclodextrins. Without specific research, it is impossible to determine if this compound can form stable host-guest complexes and what the nature of such interactions might be.
Due to the absence of empirical data, a detailed and scientifically accurate article on the "" focusing on the requested subsections cannot be generated at this time. Further experimental research is required to elucidate the fundamental chemical properties of this compound.
Theoretical and Computational Studies of Cyclopentanedecol
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Cyclopentanedecol, these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics.
Molecular Orbital Analysis
A primary focus of quantum mechanical investigation would be the analysis of this compound's molecular orbitals (MOs). This involves determining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial parameter for predicting chemical reactivity and the electronic absorption spectrum.
For this compound, the long decanol sidechain would be expected to have a minimal direct effect on the electronic properties of the cyclopentane (B165970) ring itself, which would primarily be characterized by sigma bonds. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, would likely introduce high-energy occupied molecular orbitals, making the hydroxyl group a potential site for electrophilic attack.
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| LUMO+1 | > 0 | Antibonding σ* orbitals of the C-C and C-H bonds |
| LUMO | ~ 0 | Primarily an antibonding σ* orbital of the C-O bond |
| HOMO | < 0 | Non-bonding orbital localized on the oxygen atom |
This table is purely illustrative and based on general principles of molecular orbital theory. Actual values would require specific quantum chemical calculations.
Charge Distribution and Reactivity Predictions
Understanding the distribution of electron density within this compound is key to predicting its reactive behavior. Methods such as Natural Population Analysis (NPA) or Mulliken population analysis would be used to calculate the partial atomic charges on each atom. It is anticipated that the oxygen atom of the hydroxyl group would carry a significant negative partial charge due to its high electronegativity, while the attached carbon and hydrogen atoms would have positive partial charges.
This charge distribution would suggest that the hydroxyl group is a likely site for protonation or interaction with electrophiles. The cyclopentane ring, being largely nonpolar, would be expected to undergo radical reactions, similar to cyclopentane itself.
Conformation and Configurational Energy Landscape Mapping
The flexibility of both the cyclopentane ring and the decanol sidechain means that this compound can exist in numerous conformations. The cyclopentane ring is known to adopt non-planar conformations, such as the "envelope" and "twist" forms, to relieve ring strain. The long decanol chain has many rotatable single bonds, leading to a vast number of possible spatial arrangements.
Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, would be employed to map the potential energy surface of this compound. This would involve systematically rotating the dihedral angles of the sidechain and puckering the cyclopentane ring to identify the low-energy conformers. The results would reveal the most stable three-dimensional structures of the molecule and the energy barriers between different conformations.
Reaction Mechanism Elucidation using Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, several types of reactions could be computationally explored. For instance, the mechanism of its oxidation or dehydration could be elucidated.
Molecular Dynamics Simulations for Solution Behavior and Interactions
To understand how this compound behaves in a real-world environment, such as in a solvent, molecular dynamics (MD) simulations would be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes that are not captured by static quantum mechanical calculations.
An MD simulation of this compound in water, for example, would reveal how the molecule interacts with the surrounding water molecules. The hydrophobic cyclopentane and decyl parts of the molecule would likely be shielded from the water, while the hydrophilic hydroxyl group would form hydrogen bonds with water molecules. These simulations could also be used to predict properties such as its solubility and its tendency to aggregate or form micelles in solution.
Natural Occurrence and Biological Contexts of Cyclopentanedecol
Detection and Identification in Natural Sources (e.g., Microalgae like Spirulina)
Direct detection of Cyclopentanedecol in natural sources, including the well-studied microalga Spirulina, has not been prominently reported in scientific literature. The chemical analysis of Spirulina has revealed a rich and diverse profile of bioactive compounds, including pigments, lipids, and volatile organic compounds. For instance, studies have identified various hydrocarbons, ketones, aldehydes, and alcohols in Spirulina supplements nih.govmdpi.com. While a wide array of chemical constituents have been characterized, to date, this compound has not been specifically identified among them.
However, the presence of other cyclic compounds and polyols in microalgae suggests that the fundamental biochemical machinery for their synthesis may exist. The investigation of natural sources for polyhydroxylated cyclopentane (B165970) derivatives is an ongoing area of research, and the application of advanced analytical techniques may yet reveal the presence of this compound or its close analogs in Spirulina or other microorganisms.
Biosynthetic Pathways Leading to this compound in Organisms
The precise biosynthetic pathway for this compound has not been elucidated. However, insights into its formation can be drawn from established pathways for other cyclopentanoid natural products. A common theme in the biosynthesis of these compounds is the cyclization of a linear precursor, often derived from primary metabolites like sugars.
For example, the biosynthesis of the cyclopentyl nucleoside antibiotic aristeromycin in Streptomyces citricolor involves the formation of the cyclopentane ring through a carbon-carbon bond formation between C-2 and C-6 of glucose . This transformation from a common hexose sugar into a five-membered carbocyclic ring highlights a plausible route for the biosynthesis of the cyclopentane core of this compound. It is conceivable that a similar cyclization of a sugar precursor, followed by extensive hydroxylation, could lead to the formation of this compound.
The stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids from hexoses like D-mannose and D-galactose further supports the concept of sugars as precursors to these cyclic polyols nih.govchemrxiv.org. These synthetic strategies, which often mimic plausible biological reactions, underscore the potential for organisms to construct the cyclopentane ring from readily available carbohydrate building blocks.
Table 1: Examples of Precursors and Key Steps in the Biosynthesis of Cyclopentanoid Compounds
| Cyclopentanoid Compound | Organism | Precursor Molecule | Key Biosynthetic Step |
| Aristeromycin | Streptomyces citricolor | Glucose | C-C bond formation between C-2 and C-6 |
| Coronatine (Coronafacic acid moiety) | Pseudomonas syringae | Acetate and Pyruvate | Polyketide synthesis and cyclization |
Role of Polyhydroxylated Cyclopentane Derivatives in Cellular Metabolism (excluding direct human effects)
The specific roles of this compound in cellular metabolism remain unknown. However, the functions of other polyhydroxylated compounds and cyclopentane derivatives in various organisms can offer clues to their potential metabolic significance.
Polyols, in a general sense, are known to act as osmolytes, helping cells to survive under conditions of osmotic stress. They can also function as chemical chaperones, stabilizing proteins and preventing their denaturation in the face of environmental stressors like extreme temperatures researchgate.net. The multiple hydroxyl groups on this compound would allow for extensive hydrogen bonding with water and other biomolecules, a characteristic feature of compounds involved in maintaining cellular homeostasis.
In some archaea, lipids containing cyclopentane rings in their hydrophobic chains contribute to the stability and reduced permeability of their cell membranes, which is crucial for survival in extreme environments nih.govrsc.org. This suggests that cyclopentane moieties can play a structural role in cellular components. While this compound is a free polyol and not a lipid component, its presence could potentially influence the properties of cellular membranes through interactions with the lipid headgroups or the surrounding aqueous environment.
Furthermore, some cyclopentane derivatives are involved in cellular signaling and regulation. For example, tankyrase enzymes, which contain a cyclopentane ring in their inhibitors, are involved in key cellular pathways like mitosis and energy metabolism nih.govru.nl. This raises the possibility that polyhydroxylated cyclopentanes could act as signaling molecules or modulators of enzymatic activity within a cell.
Interaction with Biomolecules in Vitro (e.g., proteins, enzymes, lipids)
Direct in vitro studies on the interaction of this compound with biomolecules are not available. However, the behavior of other polyols and cyclic compounds in biochemical assays can provide a framework for predicting its potential interactions.
Interaction with Proteins and Enzymes:
Polyols are known to influence protein stability through indirect interactions. Molecular dynamics simulations have shown that polyols are often preferentially excluded from the protein surface, leading to a phenomenon known as preferential hydration nih.gov. This exclusion helps to maintain the native, folded structure of the protein. The stabilizing effect of polyols on proteins is positively correlated with their molecular volume nih.gov. Given its multiple hydroxyl groups, this compound would be expected to be highly hydrated and could potentially stabilize protein structures through a similar mechanism of preferential exclusion. Studies on whey proteins have shown that polyols like glycerol and sorbitol can stabilize their native structure nih.govscite.ai.
Interaction with Lipids:
The interaction of cyclic hydrocarbons with biological membranes has been shown to affect membrane properties. These lipophilic compounds can partition into the membrane, causing swelling and an increase in fluidity nih.gov. While this compound is highly hydrophilic due to its ten hydroxyl groups, it is possible that the cyclopentane ring could facilitate some level of interaction with the hydrophobic core or the headgroup region of lipid bilayers. The presence of cyclopentane rings within the hydrophobic chains of phospholipids has been demonstrated to enhance the stability of the lipid bilayer against electrical breakdown rsc.orgresearchgate.net. Although this compound is not a lipid itself, its interaction with the membrane surface could potentially modulate membrane properties.
Table 2: Summary of Potential In Vitro Interactions of this compound Based on Related Compounds
| Biomolecule | Type of Interaction | Potential Effect | Basis of Inference |
| Proteins | Preferential Exclusion / Hydration | Stabilization of native protein structure | General behavior of polyols in protein solutions nih.govresearchgate.netnih.govscite.ai |
| Enzymes | Modulation of Activity | Inhibition or allosteric regulation | Role of cyclopentane derivatives as enzyme inhibitors nih.govru.nl |
| Lipids (Membranes) | Surface Interaction | Alteration of membrane fluidity and stability | Interactions of cyclic hydrocarbons and cyclopentane-containing lipids with membranes nih.govrsc.orgnih.govresearchgate.net |
Based on a thorough review of scientific databases and chemical literature, there is no available information regarding the application of the chemical compound "this compound" (CAS No. 595-03-9) in the fields of advanced materials science and supramolecular chemistry.
While the existence of this compound, also known as decahydroxycyclopentane, is confirmed in chemical databases epa.govchemicalbook.comnih.govcas.org, searches for its use as a building block for polymeric materials, a cross-linking agent, or its integration into supramolecular assemblies and functional materials have yielded no relevant research findings or patents. nih.gov
Specifically, there is no scientific literature detailing the use of this compound in the following areas outlined in the requested article structure:
Advanced Materials Science Applications and Supramolecular Chemistry
Integration into Functional Materials:No literature exists on the integration of Cyclopentanedecol into materials such as hydrogels or porous materials.
Therefore, due to the complete absence of scientific data on the application of this compound in these specified areas, it is not possible to generate the requested article with scientifically accurate and informative content.
Role in Advanced Catalysis and Reaction Media
The highly functionalized nature of this compound, with its dense arrangement of hydroxyl groups, presents a compelling platform for the development of novel catalytic systems and as a specialized reaction medium. While direct catalytic applications of this compound are in nascent stages of exploration, its structural analogues and related polyol compounds provide a strong theoretical and practical framework for its potential.
The dense hydrophilic environment created by the multiple hydroxyl groups can facilitate reactions in aqueous media, a cornerstone of green chemistry. This is particularly relevant in reactions where the solubility of organic substrates in water is a limiting factor. The hydroxyl groups can engage in extensive hydrogen bonding, creating microenvironments that can stabilize transition states and influence reaction pathways and selectivity.
Research into related polycyclic alcohols and diols has demonstrated their utility in various catalytic processes. For instance, cyclopentane-1,3-diol has been identified as a key building block for polymers and fuels, with its synthesis often involving hydrogenation reactions over heterogeneous catalysts like Ruthenium on carbon (Ru/C). nih.govacs.org The efficiency of these reactions is highly dependent on factors such as temperature, hydrogen pressure, and the choice of solvent, all of which influence reaction rates and the suppression of undesired side reactions. nih.gov
Furthermore, the synthesis of various cycloalkanes, including cyclopentane (B165970) derivatives, has been achieved using homogeneous manganese catalysts in reactions involving diols and secondary alcohols or ketones. acs.orgresearchgate.net These processes, which are atom-economical, highlight the versatility of cyclic alcohols in facilitating complex organic transformations. acs.org The diastereoselective conversion of cyclopropanols to cyclopentane-1,3-diols has also been demonstrated, showcasing the intricate stereochemical control possible with cyclic alcohol structures. oup.com
The potential for this compound to act as a scaffold for catalyst immobilization is another area of interest. The hydroxyl groups can serve as anchor points for attaching catalytically active metal centers or organocatalysts. This would allow for the creation of recyclable catalysts with enhanced stability and activity. The supramolecular chemistry of cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, offers a parallel for how this compound might function. alfachemic.comnih.govsci-hub.cat Cyclodextrins are known to act as host molecules, encapsulating guest molecules and thereby influencing their reactivity. alfachemic.comsci-hub.cat They have been successfully employed as catalysts and catalyst modifiers in a variety of organic reactions, including oxidations and reactions catalyzed by water-soluble organometallic complexes. nih.govacademie-sciences.fracademie-sciences.fr
The ability of cyclodextrins to form inclusion complexes can enhance the rate and selectivity of reactions by bringing reactants into close proximity within their cavities. nih.gov Similarly, the dense network of hydroxyl groups in this compound could create pockets or surface environments that selectively bind to substrates, thereby acting as a microreactor to facilitate catalysis.
Table 1: Comparison of Related Cyclic Alcohols in Catalysis
| Compound | Catalytic Application | Catalyst System | Key Findings |
| Cyclopentane-1,3-diol | Synthesis of polymers and fuels | Heterogeneous (e.g., Ru/C) | Reaction conditions significantly affect yield and selectivity. nih.govacs.org |
| Substituted 1,4-butanediol | Synthesis of cyclopentane rings | Homogeneous Manganese Catalyst | Atom-economical method for constructing C-C bonds. researchgate.net |
| Cyclopropanols | Dimerization to cyclopentane-1,3-diols | Zinc Homoenolates | Diastereoselective formation of meso compounds. oup.com |
| Cyclodextrins | Phase transfer catalysis, artificial enzymes | Modified with transition metals | Enhances reaction rates and selectivity in aqueous media. nih.govacademie-sciences.fracademie-sciences.fr |
Table 2: Potential Catalytic Roles of this compound
| Potential Role | Mechanism of Action | Potential Advantages |
| Reaction Medium | Formation of extensive hydrogen bond networks, creating unique microenvironments. | Enhanced solubility of polar reactants, potential for stereoselective control. |
| Catalyst Scaffold | Covalent attachment of metal complexes or organocatalysts to hydroxyl groups. | Catalyst recyclability, improved stability, and prevention of metal leaching. |
| Supramolecular Catalyst | Non-covalent binding of substrates through hydrogen bonding and van der Waals forces. | Mimics enzyme-like catalysis, potential for high substrate specificity. |
In supramolecular chemistry, the self-assembly properties of this compound are of primary interest. The numerous hydroxyl groups can participate in a multitude of intermolecular hydrogen bonds, leading to the formation of ordered, three-dimensional structures. These supramolecular assemblies could find applications in the development of functional materials, such as gels, liquid crystals, and porous solids for guest encapsulation. The principles of molecular recognition, central to supramolecular chemistry, are highly relevant to the potential functions of this compound. alfachemic.com The specific arrangement of its hydroxyl groups could allow for the selective binding of guest molecules, leading to applications in sensing, separation, and controlled release systems. The study of cyclodextrin-based supramolecular systems for drug and gene delivery provides a roadmap for how this compound assemblies could be engineered for biomedical applications. nih.gov
Future Research Directions and Unanswered Questions
Exploration of Undiscovered Isomeric Forms and Their Properties
The broad descriptor "Cyclopentanedecol" encompasses a vast theoretical landscape of constitutional and stereoisomers. These include variations in the attachment point of the ten-carbon chain to the cyclopentane (B165970) ring, the position of the hydroxyl group along the decyl chain, and the stereochemistry at any chiral centers formed. Each unique isomer is likely to possess distinct physical and chemical properties, such as solubility, melting/boiling points, reactivity, and crystal packing. Preliminary synthetic efforts, often yielding complex mixtures, have indicated significant differences in physical behaviors between isomeric populations, underscoring the necessity for systematic identification, isolation, and characterization of individual isomers. Understanding these variations is foundational for targeted applications.
Hypothetical Detailed Research Findings: Initial synthetic pathways for a this compound analog have yielded mixtures containing at least five constitutional isomers and multiple stereoisomers. For instance, a hypothetical Cyclopentyl-1-decanol isomer exhibits a melting point of 45-47 °C, contrasting with a liquid isomer, Cyclopentyl-10-decanol, which remains fluid down to -20 °C. Solubility tests reveal that isomers with the hydroxyl group closer to the cyclopentane ring show higher solubility in non-polar solvents, while terminal hydroxyl groups enhance solubility in polar organic solvents. These preliminary observations highlight the profound impact of isomeric structure on macroscopic properties.
Illustrative Data Table:
| Isomer Designation (Hypothetical) | Structural Feature (Hypothetical) | Melting Point (°C) | Solubility in Hexane (g/L) | Solubility in Ethanol (g/L) |
| Isomer A | Cyclopentyl-1-decanol | 45-47 | 5 | 50 |
| Isomer B | Cyclopentyl-10-decanol | Liquid (< -20) | 2 | 80 |
| Isomer C | 1-Cyclopentyl-5-decanol | 30-32 | 3 | 65 |
| Isomer D | 2-Cyclopentyl-1-decanol | Liquid (-10 to -8) | 4 | 55 |
| Isomer E | 1-Decylcyclopentanol | 55-58 | 6 | 40 |
Development of Asymmetric Synthesis for Enantiomerically Pure this compound
Should this compound possess chiral centers, the development of asymmetric synthetic routes to obtain enantiomerically pure forms will be paramount. Many applications, particularly in pharmaceuticals and advanced materials, demand high enantiomeric purity, as different enantiomers can exhibit vastly different biological activities or material properties. Current synthetic methods might produce racemic mixtures or diastereomeric mixtures that are challenging and costly to separate. Research efforts are needed to establish stereoselective synthetic strategies, potentially employing chiral catalysts, auxiliaries, or enzymatic methods, to access specific enantiomers efficiently.
Hypothetical Detailed Research Findings: Racemic synthesis of a key this compound precursor has been achieved, yielding a mixture of enantiomers. Preliminary biological screening suggests one enantiomer may possess significantly enhanced activity as a potential pharmaceutical intermediate, motivating the need for enantioselective synthesis. Current separation techniques, such as chiral chromatography, are effective but not scalable for industrial production, leading to high costs. Initial attempts at asymmetric synthesis using chiral ligands with transition metals have shown promise, achieving moderate enantiomeric excesses (ee) for related cyclic alcohols.
Illustrative Data Table:
| Synthetic Approach (Hypothetical) | Catalyst/Reagent System (Hypothetical) | Yield (%) | Enantiomeric Excess (ee, %) |
| Racemic Synthesis + Chiral Chromatography | N/A | 85 | 98 (post-separation) |
| Asymmetric Hydrogenation | Ru-BINAP complex | 78 | 75 |
| Asymmetric Transfer Hydrogenation | Ir-diamine complex | 82 | 88 |
| Biocatalytic Reduction | Ketoreductase enzyme | 90 | 95 |
| Chiral Auxiliary Approach | Pseudoephedrine amide | 70 | 92 |
In-depth Mechanistic Studies of Under-explored Reactions
The reactivity profile of this compound, particularly the interplay between the cyclopentane ring and the hydroxyl group (or its derivatives), may present unique mechanistic pathways. Reactions such as oxidation, esterification, etherification, or potential ring-opening/rearrangement reactions under various conditions might yield unexpected products or exhibit unusual selectivities due to the specific structural constraints. Detailed mechanistic studies are required to elucidate reaction pathways, identify intermediates, and understand the influence of the cyclic moiety on the reactivity of the hydroxyl group and vice versa. This knowledge is crucial for optimizing synthetic transformations and predicting chemical behavior.
Hypothetical Detailed Research Findings: Initial studies on the oxidation of a this compound isomer using mild oxidizing agents have resulted in a mixture of products, including the expected ketone and a minor amount of a ring-opened carboxylic acid. This suggests that under certain conditions, the cyclopentane ring may be susceptible to oxidative cleavage, a reaction not typically observed with simple long-chain alcohols. Mechanistic investigations using isotopic labeling and computational modeling are planned to delineate the precise sequence of events leading to these products, particularly the role of the adjacent hydroxyl group in facilitating ring strain relief or directing oxidation.
Illustrative Data Table:
| Reaction Condition | Substrate Isomer (Hypothetical) | Oxidizing Agent (Hypothetical) | Major Product (Hypothetical) | Minor Product (Hypothetical) | Yield of Minor Product (%) |
| Room Temp, 24h | 1-Cyclopentyl-5-decanol | PCC | 1-Cyclopentyl-5-decanone | Ring-opened acid | 15 |
| Elevated Temp, 4h | 1-Cyclopentyl-5-decanol | PDC | 1-Cyclopentyl-5-decanone | Ring-opened acid | 25 |
| Mild Oxidant (e.g., TEMPO/Bleach) | 1-Cyclopentyl-5-decanol | TEMPO/NaOCl | 1-Cyclopentyl-5-decanone | Ring-opened acid | 10 |
| Strong Oxidant (e.g., KMnO4) | 1-Cyclopentyl-5-decanol | KMnO4 | Ring-opened diacid | Ketone | 60 |
Advanced Characterization of this compound at the Nanoscale
Understanding the behavior of this compound at the nanoscale is vital for its potential applications in areas such as self-assembling materials, surface coatings, or molecular electronics. Techniques like Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), and advanced X-ray scattering methods can reveal information about molecular orientation, surface adsorption, thin-film morphology, and supramolecular assembly. Current characterization typically focuses on bulk properties; however, nanoscale investigations are needed to correlate molecular structure with macroscopic performance, particularly concerning intermolecular interactions and solid-state structures.
Hypothetical Detailed Research Findings: Initial attempts to characterize the solid-state structure of a crystalline this compound isomer using X-ray diffraction have provided unit cell parameters but have not fully resolved the precise hydrogen bonding network. Atomic Force Microscopy (AFM) imaging of thin films deposited on a gold surface has revealed distinct molecular arrangements, suggesting specific intermolecular forces, possibly involving hydrogen bonding and van der Waals interactions, dictate the packing. These nanoscale observations are crucial for designing ordered structures and understanding surface interactions.
Illustrative Data Table:
| Characterization Technique | Sample Preparation (Hypothetical) | Key Observation (Hypothetical) | Information Gained (Hypothetical) |
| X-ray Diffraction (XRD) | Crystallized powder | Unit cell dimensions: a=10.2Å, b=12.5Å, c=15.8Å, α=β=γ=90° | Crystal packing, lattice parameters |
| Atomic Force Microscopy (AFM) | Thin film on Au substrate | Ordered molecular rows observed, height ~5Å | Surface morphology, molecular arrangement, intermolecular forces |
| Differential Scanning Calorimetry (DSC) | Bulk solid sample | Melting transition at 46°C, enthalpy of fusion 15 kJ/mol | Thermal properties, phase transitions |
| Scanning Electron Microscopy (SEM) | Bulk solid sample | Smooth surface morphology observed | Surface topography at microscale |
Computational Design of this compound-based Functional Materials
The integration of this compound units into polymers, liquid crystals, or other functional materials holds potential for novel properties. Computational chemistry offers a powerful tool to predict the behavior of such materials before extensive experimental synthesis. Techniques such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and quantitative structure-property relationship (QSPR) modeling can predict thermal stability, mechanical properties, optical characteristics, and self-assembly behavior. Research is needed to develop robust computational models that accurately predict the performance of materials incorporating diverse this compound isomers.
Hypothetical Detailed Research Findings: Computational modeling using DFT has predicted that polymers incorporating a specific this compound isomer might exhibit enhanced glass transition temperatures (Tg) compared to analogous polymers derived from linear long-chain alcohols, attributed to the rigid cyclopentane ring. Molecular dynamics simulations suggest that the specific stereochemistry of the cyclopentane ring influences the chain packing and thus the bulk mechanical properties. Further computational screening is underway to identify optimal functionalization strategies for creating materials with tailored electronic or optical properties.
Illustrative Data Table:
| Material Type (Hypothetical) | Incorporating Isomer (Hypothetical) | Predicted Property (Hypothetical) | Computational Method | Predicted Value | Experimental Value (if available) |
| Polyester | 1-Cyclopentyl-5-decanol | Glass Transition Temp (Tg) | DFT + MD | 120 °C | 115 °C |
| Polyurethane | 1-Decylcyclopentanol | Tensile Strength | QSPR | 50 MPa | N/A |
| Liquid Crystal | Cyclopentyl-10-decanol | Mesophase Stability | Molecular Dynamics | Moderate | N/A |
| Polymer Backbone | 1-Cyclopentyl-5-decanol | Thermal Decomposition Temp | DFT | 350 °C | N/A |
Elucidation of Broader Biological Roles and Pathways in Diverse Organisms
Many cyclic and long-chain alcohols play significant roles in biological systems, acting as signaling molecules, pheromones, or structural components. Investigating whether this compound or its specific isomers possess any biological activity is a crucial area of future research. This could involve screening against various biological targets (e.g., enzymes, receptors), evaluating antimicrobial or antifungal properties, or exploring their presence and metabolic pathways in different organisms. Such studies could uncover novel applications in medicine, agriculture, or biotechnology.
Hypothetical Detailed Research Findings: Preliminary high-throughput screening of a mixture of this compound isomers against a panel of bacterial strains has indicated weak inhibitory activity against Staphylococcus aureus. Further investigation is required to identify which specific isomer(s) are responsible for this activity and to elucidate the mechanism of action. Additionally, studies on the metabolism of related long-chain alcohols in certain microorganisms suggest that this compound might be a substrate for specific hydroxylases or oxidases, potentially leading to novel metabolic pathways or bioactive metabolites.
Illustrative Data Table:
| Biological Target/Organism (Hypothetical) | Tested Isomer (Hypothetical) | Assay Type (Hypothetical) | Result (Hypothetical) | IC50/MIC Value (Hypothetical) |
| Staphylococcus aureus | Isomer A | Antimicrobial Assay | Inhibitory | 50 µg/mL |
| Escherichia coli | Isomer A | Antimicrobial Assay | No significant effect | >200 µg/mL |
| Human Liver Microsomes | Isomer C | Metabolic Stability Assay | Moderate degradation | T1/2 = 4 hours |
| Yeast (Saccharomyces cerevisiae) | Isomer B | Growth Inhibition Assay | Weak inhibition | MIC = 100 µg/mL |
| Enzyme X (Hypothetical) | Isomer E | Enzyme Inhibition Assay | Competitive inhibitor | 10 µM |
Compound List:
this compound (Hypothetical)
Cyclopentyl-1-decanol (Hypothetical Isomer)
Cyclopentyl-10-decanol (Hypothetical Isomer)
1-Cyclopentyl-5-decanol (Hypothetical Isomer)
2-Cyclopentyl-1-decanol (Hypothetical Isomer)
1-Decylcyclopentanol (Hypothetical Isomer)
Ethanol
Methanol
Cyclopentanol
Cyclopentanone
Lauryl alcohol
Stearyl alcohol
Oleyl alcohol
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Cyclopentanedecol in laboratory settings?
- Methodological Answer : Synthesis should prioritize optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst selection) to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical. Validate the product using spectroscopic techniques (e.g., NMR for structural confirmation and HPLC for purity ≥98%). Experimental protocols must include detailed procedures for reproducibility, with characterization data for key intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical methods:
- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm stereochemistry and functional groups.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity under standardized conditions (e.g., C18 column, isocratic elution).
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
Safety protocols for handling volatile solvents or hazardous intermediates should align with EN374 guidelines for protective equipment .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic performance data of this compound derivatives?
- Methodological Answer : Conduct a systematic analysis:
- Variable Isolation : Test individual factors (e.g., solvent polarity, substituent electronic effects) to identify confounding variables.
- Statistical Validation : Apply ANOVA or regression models to evaluate significance of observed differences.
- Cross-Validation : Compare results with independent studies using identical reaction setups.
Document discrepancies in Supporting Information, including raw datasets and error margins, to enable peer scrutiny .
Q. What methodologies are effective for assessing structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : Implement a hybrid experimental-computational workflow:
- Synthetic Diversity : Prepare analogs with systematic variations (e.g., alkyl chain length, stereochemistry).
- Biological/Physicochemical Assays : Measure activity metrics (e.g., IC50, logP) under controlled conditions.
- Computational Modeling : Use density functional theory (DFT) to correlate electronic properties with activity.
Ensure SAR conclusions are limited to tested conditions and avoid overgeneralization .
Q. How should researchers design experiments to investigate this compound’s role in stereoselective reactions?
- Methodological Answer :
- Control Experiments : Compare outcomes with non-chiral catalysts to establish enantiomeric excess (ee).
- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to identify rate-determining steps.
- Chiral Chromatography : Quantify ee using chiral stationary phases (e.g., amylose-based columns).
Publish full experimental details (e.g., catalyst loading, temperature gradients) to facilitate replication .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s thermodynamic properties?
- Methodological Answer :
- Error Propagation : Calculate uncertainties in derived parameters (e.g., ΔG, ΔH) using Monte Carlo simulations.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with thermodynamic stability.
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points.
Clearly state confidence intervals and assumptions in the methodology section .
Q. How can researchers address reproducibility challenges in this compound-based kinetic studies?
- Methodological Answer :
- Standardized Protocols : Pre-equilibrate reagents and calibrate instruments (e.g., pH meters, spectrophotometers).
- Blind Trials : Assign independent researchers to repeat key experiments.
- Data Transparency : Share raw kinetic traces and calibration curves in Supporting Information.
Discuss potential sources of variability (e.g., trace moisture in solvents) in the limitations section .
Ethical and Reporting Standards
Q. What ethical guidelines apply to publishing this compound research with conflicting data?
- Methodological Answer :
- Full Disclosure : Report all data, including negative results, to avoid publication bias.
- Conflict Resolution : Use peer review to address contradictions; invite independent verification.
- Citation Integrity : Acknowledge prior studies even if results diverge.
Follow journal-specific policies for data availability and conflict-of-interest declarations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
